N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide
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Overview
Description
“N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a cyclopropyl group, and an ethoxyphenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide” typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes are converted to cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts like sodium cyanide or potassium cyanide.
Formation of the Amide Bond: The amide bond can be formed through condensation reactions between an amine and a carboxylic acid derivative, such as an acid chloride or ester, under conditions that promote amide bond formation (e.g., using coupling reagents like EDC or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-cyclopropylethyl)-4-(4-methoxyphenyl)-4-oxobutanamide
- N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxopentanamide
Uniqueness
“N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-23-15-8-4-13(5-9-15)16(21)10-11-17(22)20-18(2,12-19)14-6-7-14/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRQARVFZHMERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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